3-Amino-thietan-1-one hydrochloride

Lipophilicity Physicochemical profiling Bioisostere design

Medicinal chemists frequently require sp³-rich, low-lipophilicity amines to replace cyclobutylamine or oxetane while avoiding hERG and metabolic liabilities. 3-Amino-thietan-1-one hydrochloride (CAS 2059941-70-5) is the S(IV) sulfoxide form of the thietane scaffold-the most polar oxidation state (LogD ≈ 0.4, lower than oxetane) with intermediate amine basicity. This enables matched-molecular-pair SAR across three oxidation states (sulfide/sulfoxide/sulfone). Key differentiation: - LogD reduction of ~1.47 units vs. cyclobutylamine improves aqueous solubility and reduces lipophilicity-driven clearance. - Primary amine handle supports amide coupling, reductive amination, sulfonamide/urea formation, and PROTAC exit-vector installation. - Hydrochloride salt ensures reproducible solid handling for high-throughput experimentation. - Validated CNS relevance: the thietane scaffold shows class-level antidepressant activity comparable to imipramine in TST/FST assays.

Molecular Formula C3H8ClNOS
Molecular Weight 141.62 g/mol
CAS No. 2059941-70-5
Cat. No. B1384107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-thietan-1-one hydrochloride
CAS2059941-70-5
Molecular FormulaC3H8ClNOS
Molecular Weight141.62 g/mol
Structural Identifiers
SMILESC1C(CS1=O)N.Cl
InChIInChI=1S/C3H7NOS.ClH/c4-3-1-6(5)2-3;/h3H,1-2,4H2;1H
InChIKeyKJWBPQIFFHDXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-thietan-1-one hydrochloride Physicochemical Profile


3-Amino-thietan-1-one hydrochloride (CAS 2059941-70-5), also named 3-aminothietane 1-oxide hydrochloride, is the hydrochloride salt of the S(IV) sulfoxide oxidation state of 3-aminothietane . The compound belongs to the thietane class—four-membered saturated sulfur-containing heterocycles increasingly recognized as sp³-rich building blocks for medicinal chemistry [1]. Its molecular formula is C₃H₈ClNOS (MW 141.62), featuring a primary amine handle at the 3-position of the thietane 1-oxide ring . The compound is supplied as a solid hydrochloride salt (typical purity 95%) and is classified under ECHA CLP as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [2].

Oxidation-State Specificity of 3-Amino-thietan-1-one hydrochloride


The thietane scaffold is not a single uniform building block but a family of three distinct oxidation states—S(II) sulfide, S(IV) sulfoxide, and S(VI) sulfone—each conferring dramatically different physicochemical properties [1]. Systematic head-to-head comparison across all three oxidation states has demonstrated that the S(IV) sulfoxide (the oxidation state of 3-amino-thietan-1-one hydrochloride) achieves the lowest lipophilicity (LogD ≈ 0.4), surpassing even oxetane in polarity, while the S(II) state remains close to cyclobutane (LogD ≈ 1.87) and the S(VI) sulfone sits at an intermediate LogD ≈ 0.7 [2]. The pKa of the 3-amino group is also strongly oxidation-state-dependent: the S(VI) sulfone amine pKa is ~5.41, over 4 units lower than cyclobutylamine (~10.8), with the S(IV) sulfoxide amine exhibiting intermediate basicity [2]. This means that substituting 3-amino-thietan-1-one hydrochloride with the corresponding S(II) thietane or S(VI) thietane dioxide will alter ionization state, hydrogen-bonding capacity, solubility, and permeability in a manner that cannot be compensated by simple formulation adjustments [1][2].

Quantitative Comparative Evidence for 3-Amino-thietan-1-one hydrochloride


S(IV) Thietane Sulfoxide LogD vs. Four-Membered Ring Bioisosteres

The S(IV) thietane sulfoxide oxidation state—the core of 3-amino-thietan-1-one hydrochloride—achieves a LogD value of approximately 0.4 for model benzamide derivatives, which is the lowest among all four-membered ring analogs systematically evaluated [1]. This places the S(IV) sulfoxide as more polar than the widely used oxetane isostere (LogD ≈ 0.8) and dramatically more polar than the S(II) thietane (LogD ≈ 1.87), which remains close to cyclobutane [1]. The S(VI) sulfone analogue (LogD ≈ 0.7) is also less polar than the corresponding S(IV) sulfoxide [1]. These LogD values were measured for model N-benzoyl and N-phenyl derivatives under standardized conditions in a single systematic study [2].

Lipophilicity Physicochemical profiling Bioisostere design

S(IV) Sulfoxide Amine Basicity vs. Other Oxidation States

The pKa of the 3-amino group is strongly modulated by the sulfur oxidation state. The S(VI) sulfone 3-aminothietane has a measured amine pKa of approximately 5.41, which is over 4 log units lower (weaker base) than cyclobutylamine (predicted pKa ~10.80) [1]. The S(II) thietane amine pKa is close to that of cyclobutylamine (~10.8), while the S(IV) sulfoxide 3-aminothietane—the free base form of 3-amino-thietan-1-one hydrochloride—exhibits an intermediate pKa between the S(II) and S(VI) extremes [1]. This graded modulation by oxidation state is a unique feature of the thietane scaffold that is not available with oxetane or cyclobutane analogs [2].

Amine basicity Ionization state pKa tuning

Salt vs. Free Base: Solid-State and Solubility Comparison

3-Amino-thietan-1-one hydrochloride (CAS 2059941-70-5, MW 141.62) is supplied as a solid hydrochloride salt, whereas the corresponding free base 3-aminothietane 1-oxide (CAS 1210937-00-0, MW 105.16) is reported as a material with different physical form and handling characteristics . The hydrochloride salt form provides a defined stoichiometry, improved solid-state stability, and significantly enhanced aqueous solubility compared to the free base, which is a critical consideration for reproducible weighing, solution preparation, and biological assay workflows . Both the hydrochloride salt (purity 95%) and the free base (purity 95%) are commercially available from the same vendor, enabling direct comparison . The hydrochloride salt has a topological polar surface area (TPSA) of 43.09 Ų and a computed LogP of -0.5022 .

Salt selection Solid-state properties Aqueous solubility

Thietane vs. Oxetane Ring Strain and Stability

The thietane ring exhibits lower ring strain compared to oxetane due to the larger atomic radius and lower electronegativity of sulfur versus oxygen, making it less prone to undesired ring-opening side reactions during synthetic manipulations [1]. This is a critical practical advantage when the 3-amino-thietan-1-one hydrochloride is used as a building block for further derivatization, such as amide coupling, reductive amination, or N-alkylation at the primary amine handle [1]. While oxetane-containing building blocks have achieved broader adoption in drug discovery (1 approved drug, 9 clinical candidates), thietanes remain less explored, representing an opportunity for novelty-driven medicinal chemistry programs [1][2].

Ring strain Chemical stability Synthetic accessibility

Antidepressant Activity of 3-Substituted Thietane Dioxides

Although direct biological activity data for 3-amino-thietan-1-one hydrochloride itself are not yet reported in peer-reviewed primary literature, the broader 3-substituted thietane class has demonstrated quantifiable in vivo pharmacological activity. Specifically, 3-substituted thietane-1,1-dioxide derivative IId displayed antidepressant properties in the tail-suspension test (TST) and forced-swim test (FST) at doses of 2 and 20 mg/kg that were comparable to those of the tricyclic antidepressant imipramine, with low predicted toxicity risks (mutagenicity, carcinogenicity) [1]. A related 3-ethoxythietane-1,1-dioxide (N-199/1, also referred to as 3ETD) showed significant antidepressant effects when administered intraperitoneally once or repeatedly in rodent models [2][3]. These findings demonstrate that the 3-substituted thietane scaffold—of which 3-amino-thietan-1-one hydrochloride is a primary amine-containing member—has validated pharmacological relevance and can serve as a productive starting point for CNS drug discovery programs [1][2].

Antidepressant activity CNS drug discovery Thietane pharmacology

Enamine Catalog Supply and Scalability

The ChemRxiv 2025 study disclosing the systematic physicochemical characterization of thietane building blocks was conducted by Enamine Ltd., which offers all described building blocks in its commercial catalog, including the thietane S(IV) sulfoxide class to which 3-amino-thietan-1-one hydrochloride belongs [1]. Enamine's synthetic platform starts from thietan-3-one (available in kilogram quantities) or epithiochlorohydrin, enabling scalable production of diverse 3-substituted thietanes across all three sulfur oxidation states with key step yields reaching 97% [1][2]. This commercial validation distinguishes the compound from purely academic curiosities and ensures that procurement can be sustained through later-stage projects requiring gram-to-kilogram quantities without redeveloping the synthetic route [1].

Commercial availability Building block catalog Scalable synthesis

Application Scenarios for 3-Amino-thietan-1-one hydrochloride


Polar Bioisosteric Replacement of Cyclobutylamine and Oxetane Amines

When a drug discovery program requires replacement of a cyclobutylamine or 3-aminooxetane moiety with a more polar, less lipophilic alternative, 3-amino-thietan-1-one hydrochloride is the strongest candidate among the thietane oxidation states. The S(IV) sulfoxide LogD of ~0.4 is 1.47 log units lower than S(II) thietane/cyclobutane (~1.87) and 0.4 log units lower than oxetane (~0.8), providing a measurable polarity advantage that can improve aqueous solubility, reduce hERG binding, and lower metabolic clearance driven by lipophilicity [1]. The hydrochloride salt form ensures reproducible solid handling and dissolution for parallel synthesis or high-throughput experimentation workflows .

CNS Fragment Library: Amine pKa-Tuned Design

The intermediate amine basicity of the S(IV) sulfoxide 3-amino group (between the strongly basic S(II) analog, pKa ~10.8, and the weakly basic S(VI) sulfone, pKa ~5.41) makes 3-amino-thietan-1-one hydrochloride a valuable component in fragment libraries designed to probe CNS targets where amine ionization state critically affects blood-brain barrier penetration and target engagement [1]. The class-level antidepressant activity demonstrated by 3-substituted thietane-1,1-dioxides (comparable to imipramine in TST and FST at 2–20 mg/kg) provides pharmacological validation for the thietane scaffold in CNS applications [2].

PROTAC and Molecular Glue Functionalization Handle

The primary amine at the 3-position of the thietane 1-oxide ring serves as a versatile synthetic handle for amide bond formation, reductive amination, sulfonamide formation, or urea synthesis, while the thietane ring's lower strain (vs. oxetane) reduces the risk of ring-opening side reactions during these transformations [1][3]. This makes 3-amino-thietan-1-one hydrochloride particularly suitable as a linker or exit vector component in PROTAC (PROteolysis TArgeting Chimera) and molecular glue degrader designs, where the S(IV) sulfoxide's pronounced polarity can help optimize physicochemical properties of the often-high-MW final degrader molecules [1].

Oxidation-State SAR Comparator

Because the thietane scaffold uniquely offers three discrete oxidation states accessible from a common synthetic intermediate (thietan-3-one), 3-amino-thietan-1-one hydrochloride can be systematically compared with its S(II) and S(VI) analogs to deconvolute the contribution of sulfur oxidation state to biological activity, selectivity, and ADME properties [1]. This 'matched molecular pair' analysis across oxidation states is not possible with oxetane or cyclobutane scaffolds, providing a unique experimental advantage for SAR studies aimed at understanding sulfur polarity effects on target binding [1]. All three oxidation states are commercially available, enabling side-by-side procurement and testing [1].

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